2-Hydrazinylidene-3-oxobutanethioamide
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Overview
Description
2-Hydrazinylidene-3-oxobutanethioamide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NH-N=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3-oxobutanethioamide typically involves the reaction of hydrazine derivatives with α-dicarbonyl compounds. One common method involves the condensation of hydrazine with 3-oxobutanethioamide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic solution, often in the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazinylidene-3-oxobutanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-3-oxobutanethioamide involves its interaction with biological molecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazones of α-dicarbonyl compounds: These compounds share a similar structure and reactivity profile.
Benzimidazole derivatives: These compounds also contain nitrogen heterocycles and have similar applications in pharmaceuticals.
Uniqueness
2-Hydrazinylidene-3-oxobutanethioamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
61254-85-1 |
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Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-hydrazinylidene-3-oxobutanethioamide |
InChI |
InChI=1S/C4H7N3OS/c1-2(8)3(7-6)4(5)9/h6H2,1H3,(H2,5,9) |
InChI Key |
UUBOMIMESXRJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NN)C(=S)N |
Origin of Product |
United States |
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